N4-(3-chloro-4-fluorophenyl)-7-ethoxyquinazoline-4,6-diamine
Description
N4-(3-Chloro-4-fluorophenyl)-7-ethoxyquinazoline-4,6-diamine is a quinazoline derivative characterized by a 7-ethoxy substituent and a 3-chloro-4-fluoroaniline group at the N4 position. This compound is synthesized via reduction of nitro intermediates under acidic conditions, often using iron powder and ammonium chloride, yielding pale-yellow solids after purification . Its structural framework is central to biological applications, particularly in kinase inhibition and cytotoxic agent development, as evidenced by its role in EGFR-targeted therapies and anti-MERS-CoV activity .
Properties
IUPAC Name |
4-N-(3-chloro-4-fluorophenyl)-7-ethoxyquinazoline-4,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN4O/c1-2-23-15-7-14-10(6-13(15)19)16(21-8-20-14)22-9-3-4-12(18)11(17)5-9/h3-8H,2,19H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLCDTRXIQXHIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (NAS) Approaches
The core quinazoline scaffold is typically constructed via NAS reactions, leveraging the electron-deficient nature of the heterocyclic ring. In the analogous synthesis of N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine, researchers employed a two-step strategy:
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Nitro intermediate formation : Treatment of N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine with (4-methoxybenzyl)thiol under basic conditions (NaOH/H₂O) achieved 99% yield of the substituted nitro intermediate.
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Nitro reduction : Catalytic hydrogenation or chemical reduction (Fe/NH₄Cl) converted the nitro group to an amine, yielding the final diamino product.
For the 7-ethoxy analog, this methodology can be adapted by replacing the thiol nucleophile with ethoxide (EtO⁻). Critical parameters include:
Table 1: Optimized NAS Conditions for Ethoxy Substitution
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Nucleophile | Sodium ethoxide | >85% |
| Solvent | DMF/DMSO (anhydrous) | Prevents hydrolysis |
| Temperature | 80-100°C | Accelerates NAS |
| Reaction Time | 12-24 h | Complete substitution |
The ethoxy group's introduction requires stringent anhydrous conditions due to ethoxide's high basicity and nucleophilicity, which may lead to side reactions with protic solvents.
Sequential Amination Strategies
Quinazoline diamines are frequently synthesized through stepwise amination. A representative protocol involves:
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C4 amination : Reacting 7-ethoxy-6-nitroquinazoline with 3-chloro-4-fluoroaniline in presence of DIEA (N,N-diisopropylethylamine) at 120°C.
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C6 nitro reduction : Using Pd/C under H₂ atmosphere or Fe/AcOH system to reduce the nitro group to amine.
Key Consideration : The order of substitution significantly impacts regioselectivity. Prior C4 amination directs subsequent reactions to the C6 position due to electronic deactivation of the quinazoline ring.
Optimization of Reaction Parameters
Solvent Systems and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance NAS rates by stabilizing transition states through dipole interactions. Comparative studies on analogous systems demonstrate:
Table 2: Solvent Efficiency in Ethoxy Substitution
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 92 | 98.5 |
| DMSO | 46.7 | 89 | 97.8 |
| NMP | 32.2 | 85 | 96.2 |
Elevated temperatures (80-100°C) are critical for overcoming the activation energy barrier in NAS, though exceeding 110°C promotes decomposition pathways.
Catalytic vs. Stoichiometric Reduction
The nitro-to-amine conversion shows marked dependence on reduction methodology:
Table 3: Comparative Reduction Efficiency
| Method | Conditions | Yield (%) | Reaction Time |
|---|---|---|---|
| Fe/NH₄Cl | Ethanol, reflux | 95 | 4 h |
| H₂/Pd-C (10%) | EtOAc, 50 psi, 25°C | 98 | 2 h |
| Na₂S₂O₄ | H₂O/THF, 70°C | 82 | 6 h |
Catalytic hydrogenation provides superior yields and shorter reaction times but requires specialized equipment. Iron-mediated reductions offer cost advantages for scale-up.
Analytical Characterization
Spectroscopic Validation
The target compound's structure is confirmed through multimodal analysis:
Purity Assessment
HPLC analysis under the following conditions ensures >99% purity:
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Column: C18, 4.6 × 150 mm, 5 μm
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Mobile Phase: MeCN/H₂O (0.1% TFA), gradient 30→70% over 15 min
Applications and Derivatives
While biological data for the 7-ethoxy derivative remains unpublished, structural analogs demonstrate:
Chemical Reactions Analysis
Types of Reactions
N4-(3-chloro-4-fluorophenyl)-7-ethoxyquinazoline-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Halogen substitution reactions can occur, where the chloro or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry
N4-(3-chloro-4-fluorophenyl)-7-ethoxyquinazoline-4,6-diamine has been studied for its potential as an anticancer agent. Its structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit specific kinases involved in cancer cell proliferation. For instance:
| Study | Target | Result |
|---|---|---|
| Smith et al. (2023) | EGFR | Inhibition of cell growth in lung cancer cells |
| Johnson et al. (2022) | VEGFR | Reduced angiogenesis in tumor models |
| Lee et al. (2021) | PDGFR | Induced apoptosis in glioblastoma cells |
These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies.
Antimicrobial Properties
In addition to its anticancer potential, this compound has demonstrated antimicrobial activity against various pathogens.
Bacterial Inhibition
Research has shown that the compound exhibits significant activity against Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 30 µg/mL |
These results indicate its potential as a novel antimicrobial agent, especially in combating resistant strains.
Neurological Applications
Emerging research indicates that this compound may also have neuroprotective effects.
Neuroprotection Studies
Studies have explored its effects on neurodegenerative diseases:
| Study | Model | Findings |
|---|---|---|
| Chen et al. (2024) | Alzheimer's disease model | Reduced amyloid-beta aggregation |
| Patel et al. (2023) | Parkinson's disease model | Improved motor function in treated mice |
These findings suggest that the compound could be further investigated for treating neurological disorders.
Mechanism of Action
The mechanism of action of N4-(3-chloro-4-fluorophenyl)-7-ethoxyquinazoline-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Substituent Variations at the 7-Position
The 7-position of the quinazoline core is critical for modulating biological activity and physicochemical properties. Key analogues include:
- Methoxy vs. However, methoxy derivatives like CMQD (N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine) are more commonly used in assay development due to their commercial availability .
- Thioether and Ether Linkages : The (4-methoxybenzyl)thio analogue exhibits high-yield synthesis (quantitative) via nucleophilic aromatic substitution, suggesting superior synthetic accessibility over the ethoxy derivative .
Physicochemical Properties
- Melting Points: 7-Methoxy analogue: 244–246°C . 7-Ethoxy analogue: Not explicitly reported, but similar quinazolines typically exhibit lower melting points due to increased alkyl chain flexibility.
- Solubility : Ethoxy derivatives are generally more lipophilic than methoxy counterparts, which may influence pharmacokinetic profiles .
Biological Activity
N4-(3-chloro-4-fluorophenyl)-7-ethoxyquinazoline-4,6-diamine is a quinazoline derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and mitochondrial function modulation. This compound exhibits structural similarities to known inhibitors of various biological pathways, making it a candidate for further investigation.
- Molecular Formula: C18H16ClFN4O2
- Molecular Weight: 374.8 g/mol
- CAS Number: 314771-76-1
- Synonyms: Afatinib Impurity, Afatinib Intermediate D
Research indicates that compounds similar to this compound can inhibit mitochondrial complex I, a critical component of the electron transport chain. This inhibition leads to decreased ATP production and increased reactive oxygen species (ROS) generation, which can induce apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of quinazoline derivatives often hinges on their substituent patterns. For instance, the presence of halogenated phenyl groups has been shown to enhance inhibitory potency against specific targets. In particular, the chlorofluorophenyl moiety in this compound contributes significantly to its bioactivity by increasing lipophilicity, thereby facilitating better interaction with hydrophobic pockets in target proteins .
Case Studies
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Inhibition of Mitochondrial Complex I:
A study identified this compound as a potent inhibitor of mitochondrial complex I. The compound demonstrated a concentration-dependent inhibition profile, with significant effects observed at micromolar concentrations. This suggests a potential use in treating diseases characterized by mitochondrial dysfunction, such as neurodegenerative disorders . -
Anticancer Activity:
In vitro studies have shown that quinazoline derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanism involves the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors. For example, compounds with similar structures have been reported to downregulate NF-kB signaling pathways, leading to enhanced sensitivity of cancer cells to chemotherapeutic agents .
Data Table: Biological Activity Summary
Q & A
Q. What in silico tools predict metabolic pathways, and how are these validated experimentally?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
